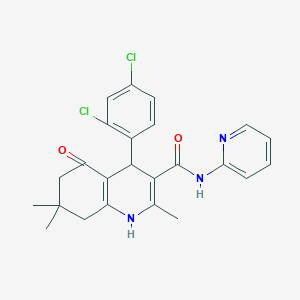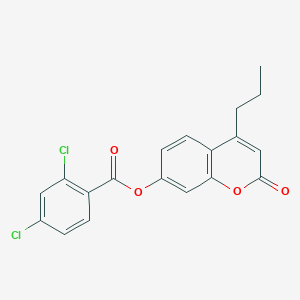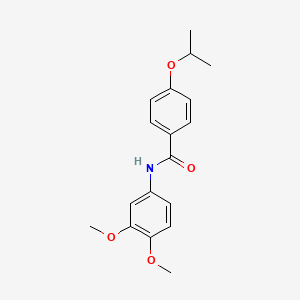![molecular formula C19H23N3O3S B5015738 N-(4-methylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5015738.png)
N-(4-methylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide, commonly known as MPS, is a chemical compound that has gained significant attention in the field of scientific research. MPS belongs to the class of piperazine derivatives and has been found to exhibit several pharmacological properties, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of MPS is not fully understood. However, it has been proposed that MPS exerts its pharmacological effects by modulating the activity of neurotransmitters such as GABA, glutamate, and serotonin. MPS has also been found to inhibit the activity of enzymes involved in the metabolism of reactive oxygen species, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
MPS has been shown to produce several biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative damage. MPS has also been found to reduce the levels of pro-inflammatory cytokines, suggesting its potential anti-inflammatory effects.
実験室実験の利点と制限
MPS has several advantages as a research tool. It is a relatively stable compound and can be easily synthesized in the laboratory. MPS has also been found to exhibit low toxicity, making it a safe compound for use in animal studies. However, the limitations of MPS include its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on MPS. One potential area of investigation is the development of MPS-based drugs for the treatment of neurological disorders such as epilepsy and anxiety disorders. Another area of interest is the investigation of the potential anti-inflammatory effects of MPS, which may have applications in the treatment of inflammatory diseases such as arthritis. Additionally, further studies are needed to fully elucidate the mechanism of action of MPS and its potential interactions with other drugs and compounds.
合成法
The synthesis of MPS involves the reaction of 4-methylphenylhydrazine with 4-bromobenzene-1-sulfonyl chloride in the presence of a base, followed by the acetylation of the resulting piperazine derivative with acetic anhydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
MPS has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antinociceptive, and anxiolytic properties. MPS has also been investigated for its neuroprotective effects against oxidative stress and neurotoxicity induced by various agents.
特性
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-16-7-9-17(10-8-16)20-19(23)15-21-11-13-22(14-12-21)26(24,25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTYGSDGDGPINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(1,2-dihydro-1-acenaphthylenylsulfinyl)ethyl]pyridine](/img/structure/B5015664.png)
![2-bromo-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B5015670.png)

![N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5015695.png)
![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5015702.png)
![methyl 2-{[(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5015705.png)
![2-(allylthio)-4-[2-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5015710.png)

![4-butoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5015724.png)
![2-[(6-bromo-4-quinazolinyl)amino]butanoic acid hydrochloride](/img/structure/B5015729.png)

